molecular formula C22H21ClF2N4O2S B2542992 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215550-80-3

4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2542992
CAS RN: 1215550-80-3
M. Wt: 478.94
InChI Key: HMEVRKBARVCDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H21ClF2N4O2S and its molecular weight is 478.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with fluoro-substituted benzothiazole and sulfonamide groups have been synthesized and evaluated for their antimicrobial activities. Such compounds are known to possess pharmacologically proven therapeutic potentials, including a wide range of biodynamic properties. For instance, novel fluoro-substituted sulfonamide benzothiazoles have shown significant antimicrobial activity, highlighting the potential of these structures in developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Anticancer Applications

Research into morpholino-containing compounds, such as 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, has shown potential anticancer activities. These studies demonstrate the utility of such structures in targeting cancer cells and suggest pathways for developing new anticancer agents. The detailed synthesis and biological assays of these compounds have been reported, indicating their effectiveness against specific cell lines and providing a foundation for further exploration in cancer treatment (Nowak et al., 2014).

Antianoxic Activities

The synthesis of compounds with thiazolecarboxamide hydrochloride structures has demonstrated significant anti-anoxic (AA) activity. These findings reveal the potential of such compounds in protecting the brain from anoxic damage, offering a promising avenue for the development of cerebral protective agents (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Material Science Applications

The synthesis of new materials, such as heat-resistant polyamides containing triazine rings, demonstrates the versatility of incorporating morpholine and related functionalities into polymer structures. These materials exhibit excellent thermal stability and flame retardancy, making them suitable for a variety of high-performance applications (Dinari & Haghighi, 2017).

properties

IUPAC Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2S.ClH/c23-17-12-18(24)20-19(13-17)31-22(26-20)28(7-1-6-27-8-10-30-11-9-27)21(29)16-4-2-15(14-25)3-5-16;/h2-5,12-13H,1,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEVRKBARVCDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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